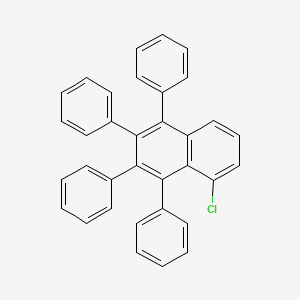
5-Chloro-1,2,3,4-tetraphenylnaphthalene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Chloro-1,2,3,4-tetraphenylnaphthalene is a polycyclic aromatic hydrocarbon. This compound is structurally characterized by a naphthalene core substituted with four phenyl groups and a chlorine atom. It is a derivative of 1,2,3,4-tetraphenylnaphthalene, which is commonly used in organic synthesis and photochemical studies.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-1,2,3,4-tetraphenylnaphthalene typically involves a multi-step process starting from benzaldehyde derivatives. One common method is the Diels-Alder reaction between benzyne (generated in situ) and tetraphenylcyclopentadienone. The reaction is carried out in a solvent such as 1,2-dimethoxyethane, with anthranilic acid as a catalyst .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
5-Chloro-1,2,3,4-tetraphenylnaphthalene can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Halogenation reactions can introduce other halogens into the molecule, while nitration and sulfonation can add nitro or sulfonyl groups, respectively.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Chlorine gas in the presence of a catalyst like iron(III) chloride for halogenation.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce partially hydrogenated derivatives.
Applications De Recherche Scientifique
5-Chloro-1,2,3,4-tetraphenylnaphthalene has several applications in scientific research:
Chemistry: Used as a model compound in photochemical studies to understand the behavior of polycyclic aromatic hydrocarbons.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential use in drug development due to its unique structural properties.
Mécanisme D'action
The mechanism of action of 5-Chloro-1,2,3,4-tetraphenylnaphthalene involves its interaction with molecular targets through π-π stacking and hydrophobic interactions. These interactions can influence the compound’s photophysical properties and its ability to act as a photosensitizer in photochemical reactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2,3,4-Tetraphenylnaphthalene: Lacks the chlorine substituent, making it less reactive in certain substitution reactions.
Hexaphenylbenzene: Contains six phenyl groups attached to a benzene ring, offering different steric and electronic properties.
Tetraphenylcyclopentadienone: Precursor in the synthesis of 1,2,3,4-tetraphenylnaphthalene, with a different core structure.
Uniqueness
5-Chloro-1,2,3,4-tetraphenylnaphthalene is unique due to the presence of the chlorine atom, which can significantly alter its reactivity and interaction with other molecules. This makes it a valuable compound for studying the effects of halogen substitution on polycyclic aromatic hydrocarbons.
Propriétés
Numéro CAS |
34311-83-6 |
|---|---|
Formule moléculaire |
C34H23Cl |
Poids moléculaire |
467.0 g/mol |
Nom IUPAC |
5-chloro-1,2,3,4-tetraphenylnaphthalene |
InChI |
InChI=1S/C34H23Cl/c35-29-23-13-22-28-30(24-14-5-1-6-15-24)31(25-16-7-2-8-17-25)32(26-18-9-3-10-19-26)33(34(28)29)27-20-11-4-12-21-27/h1-23H |
Clé InChI |
BFGQFQIEKHYDJL-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=C(C(=C(C3=C2C=CC=C3Cl)C4=CC=CC=C4)C5=CC=CC=C5)C6=CC=CC=C6 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



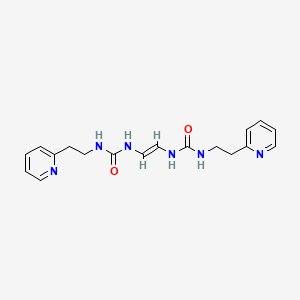
![3-[4-(Dimethylamino)phenyl]prop-2-enethioamide](/img/structure/B14683523.png)
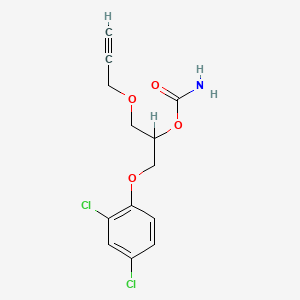
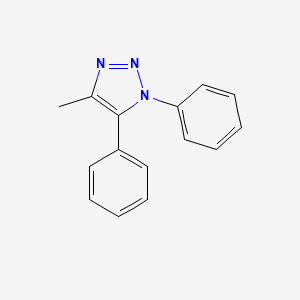
![2-Phenyl-5H-indeno[1,2-b]pyridine](/img/structure/B14683541.png)
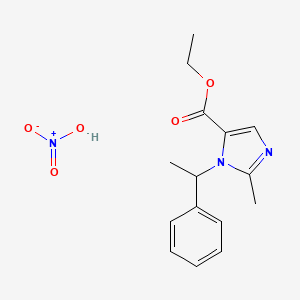
![Ethyl [3-(4-chlorophenyl)-6-{[5-(diethylamino)pentan-2-yl]amino}pyrido[2,3-b]pyrazin-8-yl]carbamate](/img/structure/B14683553.png)
![3-Phenylbicyclo[1.1.0]butane-1-carbonitrile](/img/structure/B14683562.png)


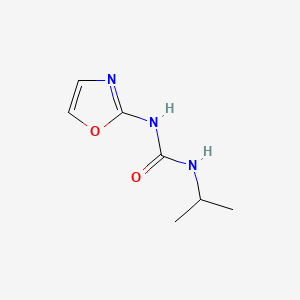
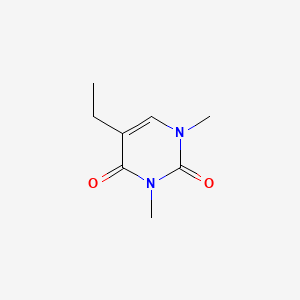
![[(Z)-3-phenylprop-2-enyl] 4-nitrobenzoate](/img/structure/B14683591.png)
